AMG2850

Description

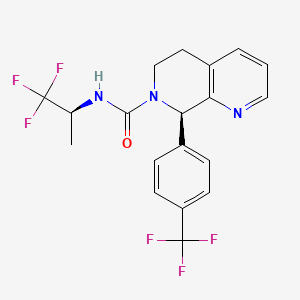

The exact mass of the compound ((R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine- is 417.12758115 g/mol and the complexity rating of the compound is 573. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R)-8-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-1,7-naphthyridine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N3O/c1-11(18(20,21)22)27-17(29)28-10-8-12-3-2-9-26-15(12)16(28)13-4-6-14(7-5-13)19(23,24)25/h2-7,9,11,16H,8,10H2,1H3,(H,27,29)/t11-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBWYSSPWMXBIY-MEDUHNTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC(=O)N1CCC2=C([C@H]1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AMG2850 mechanism of action on TRPM8

An In-Depth Technical Guide on the Mechanism of Action of AMG2850 on TRPM8

Executive Summary

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures and cooling agents like menthol.[1] Its role in sensory transduction has made it a significant target for therapeutic intervention in conditions such as chronic pain and migraine.[1][2] this compound, a potent and selective small-molecule antagonist of TRPM8, has been developed to probe the therapeutic potential of TRPM8 modulation.[2][3] This document provides a comprehensive technical overview of the mechanism of action, potency, selectivity, and preclinical profile of this compound, tailored for researchers and drug development professionals.

Core Mechanism of Action

TRPM8 channels are polymodal, activated by both physical (cold temperatures below ~26°C) and chemical stimuli (e.g., menthol, icilin). Upon activation, the channel opens, allowing an influx of cations, primarily Ca2+ and Na+, which depolarizes the sensory neuron and generates an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of cold.

This compound functions as a potent antagonist, inhibiting the activation of the TRPM8 channel. Structural studies based on cryo-electron microscopy reveal that inhibitors like this compound bind selectively to the desensitized state of the channel. This binding occurs within the S1-S4 voltage-sensing domain, physically obstructing the conformational changes required for channel opening in response to agonists or cold stimuli. This mechanism is characteristic of non-competitive or allosteric inhibition, where the antagonist does not directly compete with the agonist for the same binding site but rather modulates the receptor's ability to be activated.

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

The efficacy and safety profile of a drug candidate is defined by its potency at the intended target, its selectivity over off-targets, and its pharmacokinetic properties. This compound has been characterized extensively in these regards.

In Vitro Potency and Selectivity

This compound demonstrates high potency against rat TRPM8, effectively blocking channel activation by various stimuli. Importantly, it shows significant selectivity for TRPM8 over other related TRP channels, such as TRPA1 and TRPV1, which is crucial for minimizing off-target effects.

| Parameter | Assay Condition | Value | Reference |

| IC₅₀ | Rat TRPM8 (vs. Cold Activation) | 41 ± 8 nM | |

| IC₅₀ | Rat TRPM8 (vs. Menthol-induced Ca²⁺ release) | 7.3 nM | |

| IC₅₀ | Rat TRPM8 (vs. Cold-induced Ca²⁺ release) | 150 nM | |

| IC₉₀ | Rat TRPM8 (vs. Icilin Activation) | 204 ± 28 nM | |

| IC₅₀ Selectivity | vs. TRPA1 | >20 µM | |

| vs. TRPV1 | >10 µM | ||

| vs. TRPV3 | >10 µM | ||

| vs. TRPV4 | >10 µM |

Pharmacokinetic Profile in Rats

Preclinical studies in Sprague-Dawley rats indicate that this compound possesses favorable pharmacokinetic properties for in vivo evaluation, including good oral bioavailability and the ability to cross the blood-brain barrier.

| Parameter | Value | Reference |

| Oral Bioavailability (Fpo) | > 40% | |

| Plasma Clearance | 0.47 L/h/kg | |

| Total Brain to Plasma Ratio | 0.8–1.5 |

Preclinical In Vivo and Ex Vivo Data

The in vivo activity of this compound was assessed in several preclinical models to confirm target engagement and evaluate therapeutic potential in pain models.

Target Engagement and Efficacy

This compound demonstrated significant target coverage in pharmacodynamic models. However, this target engagement did not translate to efficacy in models of inflammatory or neuropathic pain, suggesting that either TRPM8 does not play a primary role in these specific models or that a higher level of target coverage is required.

| Model | Species | Dose / Concentration | Result | Reference |

| Icilin-Induced Wet-Dog Shakes | Rat | 10 mg/kg p.o. | Full prevention of WDS | |

| Cold Pressor Test | Rat | Not specified | Blocked cold-induced increase in blood pressure | |

| Skin-Nerve Preparation | Mouse | 300 µM Menthol | Blocked menthol-induced action potentials in C fibers | |

| Inflammatory Pain (CFA Model) | Rat | Up to 100 mg/kg | No significant therapeutic effect | |

| Neuropathic Pain (SNL Model) | Rat | Up to 100 mg/kg | No significant therapeutic effect | |

| Thermoregulation | Rat, Mouse | 100 mg/kg | Decrease in body temperature |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

In Vitro: Agonist-Induced ⁴⁵Ca²⁺ Uptake Assay

This assay quantifies the ability of this compound to inhibit TRPM8 channel opening by measuring the influx of radioactive calcium following agonist stimulation.

Methodology:

-

Cell Culture: CHO cells stably expressing the target TRP channel (e.g., rat TRPM8) are cultured to confluence in appropriate media.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound for 2 minutes to allow for target binding.

-

Agonist and Isotope Addition: An agonist (e.g., icilin or cold stimulus) and ⁴⁵Ca²⁺ (final concentration of 10 µCi/mL) are added to the cells.

-

Incubation: The cells are incubated for a further 2 minutes to allow for channel activation and calcium influx.

-

Wash and Lysis: The reaction is stopped by washing the cells to remove extracellular ⁴⁵Ca²⁺. The cells are then lysed.

-

Quantification: The intracellular ⁴⁵Ca²⁺ is measured using a scintillation counter to determine the level of uptake, which is inversely proportional to the antagonist activity.

In Vivo: Icilin-Induced Wet-Dog Shake (WDS) Model

This behavioral model is used to confirm in vivo target engagement of TRPM8 antagonists. The TRPM8 agonist icilin induces a characteristic "wet-dog shake" behavior in rats, which can be blocked by an effective antagonist.

Methodology:

-

Dose-Response (Icilin): The dose of icilin required to produce a robust and consistent WDS response (e.g., ED₈₀) is first determined by administering various doses (e.g., 0.3-1 mg/kg) to different cohorts of rats.

-

Acclimation: Animals are acclimated to the testing environment.

-

Antagonist Administration: Rats are pre-treated with either vehicle or varying doses of this compound via oral gavage (p.o.).

-

Agonist Challenge: After a set pre-treatment time, rats are challenged with the pre-determined ED₈₀ dose of icilin.

-

Behavioral Observation: The number of WDS events is counted by a trained observer over a specified time period following the icilin challenge.

-

Data Analysis: The percentage inhibition of WDS by this compound compared to the vehicle control is calculated to determine in vivo potency (e.g., IC₉₀).

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TRPM8 ion channel. It demonstrates robust target engagement in preclinical pharmacodynamic models. Its mechanism involves binding to the desensitized state of the channel, thereby preventing activation by cold or chemical agonists. While it possesses favorable pharmacokinetic properties, it did not show efficacy in specific preclinical models of inflammatory and neuropathic pain at the doses tested. This lack of efficacy highlights the complexity of pain pathways and underscores the need for further research to delineate the specific conditions where TRPM8 antagonism may offer therapeutic benefit, such as in migraine or cold allodynia. The detailed data and protocols presented here provide a solid foundation for such future investigations.

References

- 1. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Selectivity Profile of AMG2850: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin. As a key player in thermosensation, TRPM8 has emerged as a promising therapeutic target for conditions involving cold hypersensitivity and pain. This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized by its high affinity for the TRPM8 channel and significantly lower affinity for other related TRP channels. The following tables summarize the available quantitative data on the potency and selectivity of this compound.

| Target | Agonist/Stimulus | Assay Type | Species | Potency (IC50/IC90) | Fold Selectivity | Reference |

| TRPM8 | Cold | 45Ca2+ Uptake | Rat | IC50: 41 ± 8 nM | - | [1] |

| TRPM8 | Icilin | 45Ca2+ Uptake | Rat | IC90: 204 ± 28 nM | - | [1][2] |

| TRPA1 | Agonist | 45Ca2+ Uptake | Rat | >600-fold vs TRPM8 | >600 | [1] |

| TRPV1 | Agonist | 45Ca2+ Uptake | Rat | >100-fold vs TRPM8 | >100 | [1] |

| TRPV3 | Agonist | 45Ca2+ Uptake | Rat | >100-fold vs TRPM8 | >100 | |

| TRPV4 | Agonist | 45Ca2+ Uptake | Human | >100-fold vs TRPM8 | >100 |

Table 1: In Vitro Selectivity of this compound Against a Panel of TRP Channels.

| Parameter | Species | Value | Reference |

| In vivo IC90 (unbound) | Rat | 99 nM |

Table 2: In Vivo Potency of this compound in the Icilin-Induced Wet-Dog Shake Model.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of selectivity data. The following sections detail the key protocols used to characterize this compound.

Agonist-Induced 45Ca2+ Uptake Assay in CHO Cells

This in vitro assay is a primary method for determining the potency of TRPM8 antagonists.

Cell Line and Culture:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat TRPM8 channel are utilized.

-

Cells are maintained in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the TRPM8 channel.

Assay Protocol:

-

Cell Seeding: CHO-TRPM8 cells are seeded into 96-well plates at a density that allows for optimal confluence on the day of the assay.

-

Compound Incubation: On the day of the assay, the cell culture medium is removed, and cells are washed with a physiological buffer. This compound, at various concentrations, is then added to the wells and incubated for a short period to allow for binding to the TRPM8 channels.

-

Agonist Stimulation: Following the incubation with the antagonist, a TRPM8 agonist (e.g., icilin or a cold stimulus) is added to the wells along with 45Ca2+.

-

Termination and Measurement: The assay is terminated by rapidly washing the cells to remove extracellular 45Ca2+. The amount of intracellular 45Ca2+ is then quantified using a scintillation counter.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal response induced by the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This in vivo model is used to assess the target engagement and in vivo efficacy of TRPM8 antagonists.

Animal Model:

-

Male Sprague-Dawley rats are typically used for this model.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Experimental Procedure:

-

Acclimation: Rats are acclimated to the testing environment to minimize stress-induced behavioral artifacts.

-

Compound Administration: this compound is administered, typically via oral gavage, at various doses. A vehicle control group is also included.

-

Icilin Challenge: After a predetermined time to allow for drug absorption and distribution, rats are challenged with an intraperitoneal injection of icilin, a potent TRPM8 agonist.

-

Behavioral Observation: Immediately following the icilin injection, the frequency of "wet-dog shakes" (a characteristic and rapid rotational shaking of the head and body) is observed and counted for a defined period.

-

Data Analysis: The number of wet-dog shakes in the this compound-treated groups is compared to the vehicle control group to determine the dose-dependent inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used for its characterization, the following diagrams illustrate the TRPM8 signaling pathway and the workflow of the in vitro selectivity assay.

Conclusion

This compound demonstrates a highly potent and selective antagonism of the TRPM8 channel. The comprehensive data from both in vitro and in vivo studies confirm its high affinity for its intended target with minimal interaction with other tested TRP channels. The detailed experimental protocols and a clear understanding of the TRPM8 signaling pathway provide a solid foundation for further research and development of TRPM8 antagonists for therapeutic applications. The provided visualizations of the signaling cascade and experimental workflow offer a clear and concise summary of the key processes involved in the characterization of this selective antagonist. Further investigation into a broader range of off-target interactions would provide an even more complete picture of the selectivity profile of this compound.

References

AMG2850: A Preclinical-Stage TRPM8 Antagonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary sensor for cold temperatures and cooling agents like menthol.[1][2] Its expression in sensory neurons has implicated it as a potential therapeutic target for conditions involving cold hypersensitivity and pain.[1][2] AMG2850 was developed as a potent and selective antagonist of the TRPM8 channel. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological profile, key experimental protocols used in its evaluation, and the signaling pathways it modulates.

Core Data Summary

The preclinical development of this compound generated significant quantitative data on its potency, selectivity, and pharmacokinetic properties. These findings are summarized in the tables below for clear comparison.

In Vitro Pharmacology of this compound

| Parameter | Species | Assay Conditions | Value | Reference(s) |

| IC50 | Rat | Cold-induced intracellular calcium release in CHO cells | 7.3 nM | [2] |

| IC50 | Rat | Menthol-induced intracellular calcium release in CHO cells | 150 nM | |

| IC90 | Rat | Icilin-induced activation in CHO cells | 204 ± 28 nM |

Selectivity Profile of this compound

| Target | Species | Assay | IC50 (µM) | Selectivity Fold (vs. rTRPM8 - Icilin) | Reference(s) |

| TRPA1 | Rat | CHO cells | >20 | >100 | |

| TRPV1 | Rat | CHO cells | >10 | >100 | |

| TRPV3 | Rat | CHO cells | >10 | >100 | |

| TRPV4 | Human | CHO cells | >10 | >100 |

In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Route of Administration | Value | Reference(s) |

| Oral Bioavailability (F%) | Oral (p.o.) | >40% |

Key Experimental Protocols

The preclinical characterization of this compound involved several key in vitro and in vivo models. The methodologies for these pivotal experiments are detailed below.

Intracellular Calcium Release Assay

Objective: To determine the in vitro potency of this compound in blocking TRPM8 channel activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8) are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Various concentrations of this compound are pre-incubated with the cells for a specified period.

-

Channel Activation: The TRPM8 channel is activated by either a cold stimulus (a rapid decrease in temperature) or a chemical agonist such as menthol or icilin.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

Objective: To assess the in vivo target engagement and efficacy of this compound in a TRPM8-mediated behavioral model.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

-

Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.

-

Induction of WDS: After a predetermined pretreatment time, rats are injected intraperitoneally (i.p.) with the TRPM8 agonist icilin (typically 2.5 mg/kg).

-

Behavioral Observation: The number of wet-dog shakes is counted for a defined period (e.g., 30 minutes) immediately following icilin injection.

-

Data Analysis: The dose-dependent inhibition of icilin-induced WDS by this compound is evaluated to determine its in vivo potency.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

Objective: To evaluate the efficacy of this compound in a model of inflammatory pain.

Methodology:

-

Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of the rat. This induces a localized inflammation and hyperalgesia.

-

Baseline Measurements: Before drug administration, baseline pain responses (e.g., thermal withdrawal latency, mechanical withdrawal threshold) are measured in both the ipsilateral (injected) and contralateral paws.

-

Compound Administration: this compound is administered (e.g., orally) at various doses at a specified time point after CFA injection.

-

Post-Dose Measurements: Pain responses are reassessed at multiple time points after drug administration.

-

Data Analysis: The effect of this compound on reversing thermal hyperalgesia and/or mechanical allodynia is compared to the vehicle-treated group.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

Objective: To determine the efficacy of this compound in a model of neuropathic pain.

Methodology:

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated in one hind limb of the rat. This procedure leads to the development of neuropathic pain behaviors.

-

Post-Operative Recovery: Animals are allowed to recover from surgery for a period of time (e.g., 1-2 weeks) to allow for the full development of neuropathic pain.

-

Baseline Measurements: Baseline mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Compound Administration: this compound is administered at various doses.

-

Post-Dose Measurements: Mechanical withdrawal thresholds are measured at different time points after drug administration.

-

Data Analysis: The ability of this compound to increase the paw withdrawal threshold (i.e., reduce mechanical allodynia) is compared to the vehicle control.

Mandatory Visualizations

TRPM8 Signaling Pathway

Caption: Simplified TRPM8 signaling cascade and point of intervention for this compound.

Experimental Workflow for a Novel TRPM8 Antagonist

Caption: A typical preclinical workflow for the development of a TRPM8 antagonist.

Logical Flow for this compound Validation as a TRPM8 Blocker

Caption: Logical progression of this compound's preclinical validation.

Discussion and Conclusion

This compound emerged from preclinical development as a potent and selective antagonist of the TRPM8 channel with good oral bioavailability. It demonstrated clear target engagement in vivo by effectively blocking the behavioral effects induced by the TRPM8 agonist icilin. However, despite its promising pharmacological profile, this compound failed to show efficacy in rat models of inflammatory and neuropathic pain. This lack of efficacy in relevant disease models likely contributed to the decision not to advance this compound into clinical trials. As of the current date, there is no publicly available information to suggest that this compound has been evaluated in human clinical trials.

The preclinical journey of this compound underscores the challenges in translating in vitro potency and in vivo target engagement into therapeutic efficacy for complex pain states. While the TRPM8 channel remains a compelling target, the experience with this compound suggests that a more nuanced understanding of the role of TRPM8 in different pain modalities or the development of antagonists with different properties may be required for successful clinical translation. This technical guide provides a consolidated resource for researchers in the field to build upon the knowledge gained from the preclinical investigation of this compound.

References

Investigating the Role of TRPM8: A Technical Guide to Using AMG2850

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that plays a crucial role as the primary molecular sensor for cold temperatures in mammals.[1][2] Expressed predominantly in a subset of sensory neurons of the dorsal root and trigeminal ganglia, TRPM8 is activated by temperatures below 26°C, as well as by cooling agents such as menthol and icilin.[1][3][4] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold. Beyond its role in thermosensation, emerging evidence implicates TRPM8 in a variety of physiological and pathophysiological processes, including pain modulation, migraine, and cancer, making it an attractive therapeutic target.

This technical guide focuses on the use of AMG2850, a potent and selective TRPM8 antagonist, as a pharmacological tool to investigate the function of the TRPM8 channel. This compound has been characterized as a highly selective, orally bioavailable small molecule that effectively blocks TRPM8 activation by both cold and chemical agonists. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its use in both in vitro and in vivo studies, and a summary of key quantitative data. Additionally, it includes visualizations of the TRPM8 signaling pathway and experimental workflows to aid researchers in designing and executing their studies.

Pharmacological Profile of this compound

This compound is a valuable tool for dissecting the physiological roles of TRPM8 due to its high potency and selectivity. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound against Rat TRPM8

| Activation Method | IC50 (nM) | Reference |

| Cold | 41 ± 8 | |

| Icilin | 204 ± 28 | |

| Menthol | 7.3 |

Table 2: Selectivity Profile of this compound

| Target | IC50 (µM) | Fold Selectivity vs. rTRPM8 (Icilin) | Reference |

| Rat TRPA1 | >100 | >600 | |

| Rat TRPV1 | >10 | >100 | |

| Rat TRPV3 | >10 | >100 | |

| Human TRPV4 | >10 | >100 |

Table 3: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats

| Parameter | Value | Reference |

| Plasma Clearance (L/h/kg) | 0.47 | |

| Oral Bioavailability (%) | 47 | |

| Total Brain to Plasma Ratio | 0.8–1.5 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of TRPM8 using this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit TRPM8-mediated increases in intracellular calcium in response to an agonist.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8).

-

Reagents:

-

CHO cells expressing rTRPM8

-

Cell culture medium (e.g., MEM α medium with 10% FCS, penicillin/streptomycin, and a selection agent like hygromycin B)

-

Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

TRPM8 agonist (e.g., icilin or menthol)

-

This compound

-

-

Protocol:

-

Cell Plating: Plate rTRPM8-CHO cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBS.

-

Add HBS containing various concentrations of this compound or vehicle (e.g., 0.1% DMSO) to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Agonist Stimulation and Data Acquisition:

-

Use a fluorescence plate reader (e.g., FlexStation) to measure intracellular calcium levels.

-

Establish a baseline fluorescence reading for approximately 20 seconds.

-

Add a TRPM8 agonist (e.g., EC80 concentration of icilin or menthol) to the wells and continue recording fluorescence for at least 60-120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline to the peak response for each well.

-

Normalize the data to the vehicle control response.

-

Generate concentration-response curves and calculate the IC50 value for this compound.

-

-

This technique directly measures the ion channel activity of TRPM8 and its inhibition by this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) or CHO cells expressing TRPM8.

-

Reagents:

-

TRPM8-expressing cells

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

-

TRPM8 agonist (e.g., menthol or icilin)

-

This compound

-

-

Protocol:

-

Cell Preparation: Plate cells on glass coverslips for recording.

-

Recording Setup:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Whole-Cell Recording:

-

Obtain a gigaohm seal between the pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

TRPM8 Current Elicitation and Inhibition:

-

Apply a voltage ramp or step protocol to record baseline currents.

-

Perfuse the cells with the external solution containing a TRPM8 agonist to elicit a current.

-

Once a stable current is achieved, co-apply the agonist with various concentrations of this compound to measure inhibition.

-

Wash out the antagonist to observe the reversal of inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Construct a concentration-response curve and determine the IC50 value.

-

-

In Vivo Models

This is a pharmacodynamic model to assess the in vivo target engagement of TRPM8 antagonists.

-

Animals: Male Sprague-Dawley rats.

-

Reagents:

-

Icilin (dissolved in a vehicle such as 10% Tween 80 in saline)

-

This compound (formulated for oral or intraperitoneal administration)

-

-

Protocol:

-

Acclimation: Acclimate the rats to the observation chambers.

-

Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Icilin Challenge: After a predetermined pretreatment time (e.g., 60 minutes for p.o. administration), inject icilin (e.g., 0.5 mg/kg, i.p.) to induce WDS.

-

Behavioral Observation: Immediately after icilin injection, observe and count the number of wet-dog shakes for a defined period (e.g., 30 minutes).

-

Data Analysis: Compare the number of WDS in the this compound-treated groups to the vehicle-treated group and calculate the dose-dependent inhibition.

-

This model assesses the role of TRPM8 in autonomic responses to cold stimuli.

-

Animals: Male Sprague-Dawley rats.

-

Equipment:

-

Blood pressure monitoring system (e.g., telemetry or tail-cuff)

-

Water bath with controlled temperature

-

-

Protocol:

-

Instrumentation: Implant telemetry devices for continuous blood pressure and heart rate monitoring, or acclimate rats to the tail-cuff system.

-

Compound Administration: Administer this compound or vehicle.

-

Cold Challenge: After the pretreatment period, immerse the rat's tail or a portion of its body in cold water (e.g., 4-5°C) for a short duration (e.g., 1-2 minutes).

-

Data Acquisition: Record blood pressure and heart rate before, during, and after the cold challenge.

-

Data Analysis: Calculate the change in blood pressure and heart rate in response to the cold stimulus and compare the responses between the this compound-treated and vehicle-treated groups.

-

This model is used to evaluate the efficacy of analgesics in a model of chronic inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Reagents:

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

-

Protocol:

-

Induction of Inflammation: Inject CFA (e.g., 100 µl) into the plantar surface of one hind paw of the rat. This will induce a localized inflammation and hypersensitivity that develops over 24-48 hours.

-

Behavioral Testing (Baseline): Before CFA injection, measure baseline paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments) and thermal stimuli (e.g., using a plantar test device).

-

Behavioral Testing (Post-CFA): At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), re-measure the paw withdrawal thresholds to confirm the development of mechanical allodynia and thermal hyperalgesia.

-

Compound Administration and Efficacy Testing: Administer this compound or vehicle and assess its ability to reverse the established hypersensitivity by measuring paw withdrawal thresholds at different time points after treatment.

-

This model is used to investigate the efficacy of compounds in a model of chronic neuropathic pain.

-

Animals: Male Sprague-Dawley rats.

-

Protocol:

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

-

-

Behavioral Testing (Baseline and Post-Surgery):

-

Measure baseline mechanical withdrawal thresholds of the hind paw before surgery.

-

After a recovery period (e.g., 7 days), re-measure the thresholds to confirm the development of mechanical allodynia in the territory of the spared sural nerve.

-

-

Compound Administration and Efficacy Testing: Administer this compound or vehicle and assess its effect on the established mechanical allodynia over a time course.

-

Visualizing TRPM8 Signaling and Experimental Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.

References

The Role of AMG2850 in Modulating Cold Sensation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential melastatin 8 (TRPM8) channel is a critical molecular sensor for cold temperatures and a key player in the transmission of cold-related sensations, including pain. Its role in various physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of AMG2850, a potent and selective antagonist of the TRPM8 channel. We will explore its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and discuss the clinical landscape for TRPM8 antagonists, offering a comprehensive resource for professionals in the field of sensory neuroscience and drug development.

Introduction to TRPM8 and Cold Sensation

The sensation of cold is initiated by the activation of specialized sensory neurons that express TRPM8, a non-selective cation channel.[1] When activated by cold temperatures (typically below 28°C) or chemical agonists like menthol and icilin, TRPM8 allows an influx of cations, primarily Ca2+ and Na+, into the neuron.[2] This influx leads to depolarization of the cell membrane and the generation of action potentials that propagate along the sensory nerve fibers to the central nervous system, where the sensation of cold is perceived.

The signaling cascade following TRPM8 activation is modulated by intracellular factors, most notably phosphatidylinositol 4,5-bisphosphate (PIP2). The binding of PIP2 to the TRPM8 channel is a prerequisite for its activation by cold or chemical stimuli. The influx of Ca2+ upon channel opening can activate phospholipase C (PLC), which in turn hydrolyzes PIP2. This hydrolysis leads to a decrease in local PIP2 concentration, causing desensitization or adaptation of the TRPM8 channel to a sustained stimulus.

This compound: A Potent and Selective TRPM8 Antagonist

This compound is a small molecule antagonist designed to selectively inhibit the TRPM8 channel. Its chemical name is (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide.[3] Preclinical studies have demonstrated its high potency and selectivity for TRPM8 over other related TRP channels, such as TRPV1 and TRPA1.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Species | Assay | Reference |

| IC50 (vs. cold activation) | 41 ± 8 nM | Rat | 45Ca2+ uptake | |

| IC90 (vs. icilin activation) | 204 ± 28 nM | Rat | 45Ca2+ uptake | |

| Selectivity (IC90 vs. TRPV1) | >100-fold | Rat | 45Ca2+ uptake | |

| Selectivity (IC90 vs. TRPA1) | >100-fold | Rat | 45Ca2+ uptake |

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Model | Reference |

| Oral Bioavailability (F po) | > 40% | Rat | Pharmacokinetic study | |

| In vivo IC90 (unbound) | 99 nM | Rat | Icilin-induced Wet-Dog Shake | |

| Effective Dose (ED80) | < 0.5 mg/kg (icilin) | Rat | Icilin-induced Wet-Dog Shake | |

| Efficacy in inflammatory mechanical hypersensitivity | Not effective (up to 100 mg/kg) | Rat | Complete Freund's Adjuvant (CFA) model | |

| Efficacy in neuropathic tactile allodynia | Not effective (up to 100 mg/kg) | Rat | Spared Nerve Ligation (SNL) model |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Experimental Protocols

Agonist-Induced 45Ca2+ Uptake Assay

This assay is a common method to determine the potency of antagonists against ion channels that flux calcium.

Objective: To measure the ability of this compound to inhibit TRPM8 activation by either cold or a chemical agonist (icilin).

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.

Protocol:

-

Cell Plating: Seed CHO-rTRPM8 cells into 96-well plates at a suitable density to achieve confluence on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 2-5 minutes) at 37°C.

-

Agonist and Radiotracer Addition: Add the TRPM8 agonist (e.g., icilin) and 45Ca2+ to the wells. For cold activation, the assay buffer is chilled before addition.

-

Incubation: Incubate the plate for a short period (e.g., 2 minutes) to allow for 45Ca2+ influx through activated TRPM8 channels.

-

Washing: Rapidly wash the cells with a cold stop buffer to remove extracellular 45Ca2+.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter.

-

Data Analysis: Plot the 45Ca2+ uptake against the concentration of this compound to determine the IC50 or IC90 values.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This in vivo model is used to assess the target engagement and efficacy of TRPM8 antagonists.

Objective: To evaluate the ability of this compound to block the behavioral effects of the TRPM8 agonist icilin.

Animal Model: Male Sprague-Dawley rats.

Protocol:

-

Acclimation: Acclimate the rats to the testing environment.

-

Compound Administration: Administer this compound orally (p.o.) at various doses. A vehicle control group is also included.

-

Pre-treatment Time: Allow for a sufficient pre-treatment time for the compound to be absorbed and reach effective concentrations.

-

Icilin Challenge: Administer a standardized dose of icilin (e.g., 0.5 mg/kg, intraperitoneally) to induce the wet-dog shake behavior.

-

Behavioral Observation: Observe the rats for a defined period (e.g., 30-60 minutes) and count the number of wet-dog shakes.

-

Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle control group to determine the dose-dependent inhibition.

Visualizing the Core Concepts

TRPM8 Signaling Pathway and this compound's Point of Intervention

References

- 1. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gilead.com [gilead.com]

- 3. Safety and efficacy of the prostaglandin D2 receptor antagonist AMG 853 in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Preclinical Profile of AMG2850: A Potent and Selective TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG2850 is a novel, potent, and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8, a non-selective cation channel, is recognized as a key sensor for cold temperatures and is activated by cooling compounds like menthol and icilin.[4] Its expression in sensory neurons, including dorsal root and trigeminal ganglia, has implicated it as a potential therapeutic target for pain and migraine.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological properties of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.

Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it inhibits the influx of cations (such as Ca2+) that is typically induced by cold temperatures or chemical agonists like menthol and icilin. This blockade of TRPM8 activation in sensory neurons is the fundamental mechanism underlying its pharmacological effects.

Quantitative Pharmacological Data

The preclinical development of this compound has yielded significant quantitative data on its potency, selectivity, and pharmacokinetic profile. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Agonist/Stimulus | Assay Type | Species | IC50 (nM) | IC90 (nM) | Selectivity Fold (vs. TRPM8) | Reference |

| TRPM8 | Icilin | 45Ca2+ Uptake | Rat | - | 204 ± 28 | - | |

| TRPM8 | Cold | 45Ca2+ Uptake | Rat | 41 ± 8 | - | - | |

| TRPM8 | Menthol | Intracellular Ca2+ Release | Rat (CHO cells) | 7.3 | - | - | |

| TRPM8 | Cold | Intracellular Ca2+ Release | Rat (CHO cells) | 150 | - | - | |

| TRPA1 | - | - | Rat | >10,000 | >100-fold | >100 | |

| TRPV1 | - | - | Rat | >10,000 | >100-fold | >100 | |

| TRPV3 | - | - | Rat | >10,000 | - | >100 | |

| TRPV4 | - | - | Human | >10,000 | - | >100 |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route | Value | Unit | Reference |

| Oral Bioavailability (Fpo) | p.o. | > 40 | % | |

| Plasma Clearance | i.v. | 0.47 | L/h/kg | |

| Brain to Plasma Ratio | - | 0.8 - 1.5 | - |

Table 3: In Vivo Efficacy of this compound in Rat Models

| Model | Agonist/Stimulus | Dose of this compound (p.o.) | Effect | Reference |

| Icilin-Induced Wet-Dog Shakes | Icilin (0.5 mg/kg, i.p.) | 10 mg/kg | Full prevention | |

| Cold Pressor Test | Cold Water Immersion | 10 mg/kg | Full blockade of blood pressure increase | |

| Inflammatory Mechanical Hypersensitivity | Complete Freund's Adjuvant | Up to 100 mg/kg | No significant effect | |

| Neuropathic Tactile Allodynia | Spinal Nerve Ligation | Up to 100 mg/kg | No significant effect | |

| Body Temperature Regulation | - | 100 mg/kg | Transient decrease of ~0.98°C |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Assays: Agonist-Induced 45Ca2+ Uptake

This assay quantifies the ability of this compound to inhibit TRPM8 channel activation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

This compound is pre-incubated with the cells for 2 minutes.

-

The TRPM8 agonist (icilin or cold stimulus) and 45Ca2+ are added.

-

After a 2-minute incubation, cells are washed to remove extracellular 45Ca2+.

-

Intracellular 45Ca2+ uptake is measured as a function of luminescence to determine the inhibitory effect of this compound.

-

In Vivo Models

This pharmacodynamic model assesses in vivo target engagement of TRPM8.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Rats are pre-treated with this compound or vehicle via oral gavage.

-

After a set pre-treatment time, rats are administered icilin (0.5 mg/kg, i.p.).

-

The number of "wet-dog shakes" is counted for a 30-minute period following icilin injection.

-

The reduction in the number of shakes in the this compound-treated group compared to the vehicle group indicates the degree of TRPM8 antagonism.

-

This model evaluates the role of TRPM8 in cold-induced physiological responses.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Rats are pre-treated with this compound or vehicle.

-

Animals are anesthetized.

-

Baseline mean arterial blood pressure (MBP) is recorded.

-

The paws and ventral half of the body are immersed in ice water.

-

MBP is recorded during the cold stimulus.

-

The percentage increase in MBP from baseline is calculated and compared between the this compound and vehicle groups to determine the inhibitory effect.

-

Clinical Development Status

As of the latest available information, there are no public records of this compound entering human clinical trials. The compound remains a preclinical investigational drug.

Summary and Future Directions

This compound is a potent and highly selective TRPM8 antagonist with good oral bioavailability and brain penetration in preclinical species. It has demonstrated robust target engagement in vivo, effectively blocking physiological responses to TRPM8 agonists and cold stimuli. However, at the doses tested, this compound did not show efficacy in rat models of inflammatory or neuropathic pain. This lack of efficacy in certain pain models, despite clear target engagement, suggests that either TRPM8's role in these specific pain modalities is limited or that higher target coverage is required. The potential of TRPM8 antagonists, including this compound, as therapeutics for other conditions such as migraine remains an area for further investigation. The data presented here provide a solid foundation for researchers and drug developers interested in the pharmacology of TRPM8 and the therapeutic potential of its antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]

AMG2850: A Technical Guide for the Study of Thermosensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a crucial cation channel involved in the sensation of cold. Its role in thermosensation and potential as a therapeutic target for pain and migraine have made it a subject of intense research.[1] AMG2850 is a potent and selective small-molecule antagonist of TRPM8.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying thermosensation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Compound Profile: this compound

This compound, with the chemical name (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide, has been characterized by its high potency and selectivity for the TRPM8 channel.[1][2]

In Vitro and Pharmacokinetic Properties

This compound demonstrates robust in vitro activity against rat TRPM8 and possesses favorable pharmacokinetic properties for in vivo studies.

| Property | Value | Species | Assay/Method |

| In Vitro Potency | |||

| IC50 (vs. cold activation) | 41 ± 8 nM | Rat | Luminescence Assay |

| IC90 (vs. icilin activation) | 204 ± 28 nM | Rat | 45Ca2+ Uptake Assay |

| Selectivity | |||

| vs. TRPA1 | >600-fold | Rat | Not Specified |

| vs. TRPV1, TRPV3, TRPV4 | >100-fold | Rat, Human | Not Specified |

| Pharmacokinetics | |||

| Oral Bioavailability (F po) | > 40% | Rat | Not Specified |

| Plasma Clearance | 0.47 L/h/kg | Rat | Not Specified |

| Brain to Plasma Ratio | 0.8–1.5 | Rat | Not Specified |

Mechanism of Action and Signaling Pathway

TRPM8 is a non-selective cation channel that, upon activation by cold temperatures or chemical agonists like menthol and icilin, allows the influx of Na+ and Ca2+. This influx leads to depolarization of the sensory neuron and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the sensation of cold. This compound acts as a direct antagonist of the TRPM8 channel, binding to it and preventing the conformational changes necessary for ion influx. This blockade inhibits the depolarization of sensory neurons, thereby blocking the signaling of cold sensation.

References

The Discovery and Development of AMG2850: A TRPM8 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in the peripheral nervous system.[1][2] Its activation by cold stimuli or chemical agonists like menthol and icilin leads to a calcium influx and subsequent neuronal signaling.[1] Given its role in cold sensation and its upregulation in certain pain states, TRPM8 has emerged as a promising therapeutic target for conditions such as neuropathic pain and migraine.[1][2] This whitepaper details the discovery and preclinical development of AMG2850, a potent and selective antagonist of the TRPM8 channel.

This compound, with the chemical name (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide, was identified through high-throughput screening and subsequent medicinal chemistry efforts. This document provides a comprehensive overview of its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Assay | Value |

| Potency | |||

| IC₅₀ (vs. Cold Activation) | Rat | Luminescence | 41 ± 8 nM |

| IC₅₀ (vs. Icilin Activation) | Rat | Luminescence | 204 ± 28 nM |

| IC₉₀ (vs. Icilin Activation) | Rat | Luminescence | 204 ± 28 nM |

| Selectivity | |||

| IC₅₀ vs. TRPA1 | Rat | ⁴⁵Ca²⁺ Uptake | >600-fold vs. TRPM8 |

| IC₅₀ vs. TRPV1 | Rat | ⁴⁵Ca²⁺ Uptake | >100-fold vs. TRPM8 |

| IC₅₀ vs. TRPV3 | Rat | ⁴⁵Ca²⁺ Uptake | >100-fold vs. TRPM8 |

| IC₅₀ vs. TRPV4 | Human | ⁴⁵Ca²⁺ Uptake | >100-fold vs. TRPM8 |

Table 2: In Vivo Pharmacokinetics of this compound in Male Sprague-Dawley Rats

| Parameter | Route | Dose | Value |

| Plasma Clearance | Intravenous | 2 mg/kg | 0.47 L/h/kg |

| Oral Bioavailability (Fpo) | Oral | 5 mg/kg | 47% |

| Brain to Plasma Ratio | - | - | 0.8 - 1.5 |

Experimental Protocols

In Vitro Assays

1. Agonist-induced ⁴⁵Ca²⁺ Uptake Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the target TRP channel (TRPM8, TRPA1, TRPV1, TRPV3, or human TRPV4).

-

Procedure:

-

CHO cells are cultured to confluency in appropriate media.

-

To determine the antagonist activity of this compound, the compound is incubated with the cells for 2 minutes prior to the addition of the respective channel agonist and ⁴⁵Ca²⁺.

-

A further 2-minute incubation is carried out to allow for ⁴⁵Ca²⁺ uptake.

-

The cells are then washed to remove extracellular ⁴⁵Ca²⁺.

-

The intracellular radioactivity is measured using a MicroBeta Jet scintillation counter.

-

Data are analyzed using GraphPad Prism to determine IC₅₀ values.

-

-

Final ⁴⁵Ca²⁺ Concentration: 10 μCi/mL.

In Vivo Models

1. Icilin-induced Wet-Dog Shake (WDS) Model in Rats

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are administered this compound or vehicle orally.

-

After a predetermined time, icilin (0.5 mg/kg) is injected intraperitoneally to induce wet-dog shakes.

-

The number of wet-dog shakes is observed and counted for a defined period.

-

The dose-dependent inhibition of WDS by this compound is evaluated to determine its in vivo target engagement.

-

2. Cold Pressor Test (CPT) in Rats

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are treated with this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle orally 2 hours prior to the test.

-

Animals are anesthetized with sodium pentobarbital (60 mg/kg, i.p.).

-

Baseline mean blood pressure (MBP) is recorded for 5 minutes.

-

The paws and ventral half of the body are immersed in ice water.

-

MBP is recorded for an additional 5 minutes during the cold immersion.

-

The change in MBP is calculated to assess the response to the cold stimulus and the inhibitory effect of this compound.

-

Plasma samples are collected immediately after the test for pharmacokinetic analysis.

-

3. Ex Vivo Skin-Nerve Preparation

-

Tissue: Mouse skin-nerve preparation.

-

Objective: To assess the effect of this compound on the firing of primary afferent C fibers.

-

Procedure:

-

An ex vivo skin-nerve preparation is established.

-

The preparation is treated with either vehicle (0.1% DMSO) or this compound.

-

The response of C fibers to the TRPM8 agonist menthol (300 μM) is recorded by measuring action potential firing.

-

The ability of this compound to block menthol-induced action potentials is quantified.

-

4. Inflammatory and Neuropathic Pain Models

-

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) model of mechanical hypersensitivity.

-

Neuropathic Pain Model: Spared Nerve Ligation (SNL) model of tactile allodynia.

-

Objective: To evaluate the efficacy of this compound in attenuating pain-like behaviors.

-

Procedure:

-

Pain models are induced in rats.

-

This compound is administered at various doses (up to 100 mg/kg).

-

Mechanical hypersensitivity or tactile allodynia is assessed using standard behavioral tests (e.g., von Frey filaments).

-

The therapeutic effect of this compound is determined by comparing the responses in treated versus vehicle control groups.

-

Mandatory Visualizations

Signaling Pathway

Caption: TRPM8 channel activation by cold or chemical agonists and its inhibition by this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Discussion and Conclusion

This compound is a potent and selective antagonist of the rat TRPM8 channel, demonstrating good oral bioavailability and brain penetration in preclinical species. In vivo studies confirmed its ability to engage the TRPM8 target, as evidenced by the dose-dependent inhibition of icilin-induced wet-dog shakes and the blockade of the cold pressor response. Furthermore, in an ex vivo skin-nerve preparation, this compound effectively blocked menthol-induced action potentials in C fibers.

Despite robust target engagement, this compound did not exhibit significant efficacy in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at the doses tested. This lack of efficacy suggests that either TRPM8 does not play a primary role in these specific pain modalities, or that a higher degree of target coverage is required to produce a therapeutic effect. The potential of TRPM8 antagonists for other indications, such as migraine, remains an area for further investigation. This comprehensive preclinical characterization of this compound provides valuable insights for the future development of TRPM8-targeted therapies.

References

The Impact of AMG2850 on Nociception: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AMG2850, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 has been a target of interest for novel analgesics due to its role in cold sensation and its potential involvement in pain pathways. This whitepaper consolidates the available preclinical data on this compound, detailing its in vitro and in vivo pharmacological profile, its mechanism of action, and its efficacy, or lack thereof, in established models of nociception. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the scientific findings surrounding this compound's impact on nociception. The evidence presented suggests that while this compound demonstrates significant target engagement, its efficacy in preclinical models of inflammatory and neuropathic pain is limited, raising important questions about the role of TRPM8 in these conditions.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is a well-established sensor for cold temperatures and cooling agents like menthol and icilin.[1][2] Its expression is enriched in dorsal root and trigeminal ganglia, which has implicated it as a potential therapeutic target for pain and migraine.[1][3] The rationale for targeting TRPM8 for analgesia is supported by upregulation of the channel in preclinical pain models, findings from knockout mouse studies, and human genetic associations.[3] this compound, a small molecule antagonist of TRPM8, was developed to investigate the therapeutic potential of blocking this channel in pain states. This whitepaper delves into the core preclinical research on this compound to provide a detailed understanding of its effects on nociceptive pathways.

Mechanism of Action: TRPM8 Antagonism

This compound functions as a potent and selective antagonist of the TRPM8 ion channel. TRPM8 is a polymodal channel activated by cold temperatures (approximately 8-26°C), cooling compounds, and voltage. Its activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in depolarization of sensory neurons and the sensation of cold. In the context of pain, it has been hypothesized that TRPM8 may contribute to cold allodynia and hyperalgesia in neuropathic and inflammatory conditions.

The signaling cascade downstream of TRPM8 activation involves several key molecules. The channel's activity is maintained by its binding to phosphatidylinositol 4,5-bisphosphate (PIP2). Activation of Gq-coupled receptors can lead to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes PIP2, leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This depletion of PIP2 inhibits TRPM8 activity. Additionally, the release of intracellular calcium and the production of DAG can activate Protein Kinase C (PKC), which can also modulate and lead to the desensitization of the TRPM8 channel. This compound exerts its effect by directly blocking the TRPM8 channel, thereby preventing ion influx and subsequent neuronal signaling initiated by TRPM8 agonists.

Preclinical Pharmacological Profile of this compound

The preclinical assessment of this compound revealed a compound with high potency, selectivity, and favorable pharmacokinetic properties for in vivo studies.

In Vitro Characterization

This compound demonstrated potent antagonism of the rat TRPM8 channel in vitro. Its selectivity was established against other related TRP channels, ensuring that its observed effects are likely mediated through TRPM8.

| Parameter | Value | Method |

| Potency | ||

| IC90 (vs. Icilin) | 204 ± 28 nM | Icilin-induced calcium influx in CHO cells expressing rat TRPM8 |

| IC50 (vs. Icilin) | 204 ± 28 nM | Icilin-induced calcium influx in CHO cells expressing rat TRPM8 |

| IC50 (vs. Cold) | 41 ± 8 nM | Cold-induced calcium influx in CHO cells expressing rat TRPM8 |

| Selectivity | ||

| vs. TRPA1 | >600-fold | Functional assay |

| vs. TRPV1 | >100-fold | Functional assay |

| vs. TRPV3 | >100-fold | Functional assay |

| vs. TRPV4 | >100-fold | Functional assay |

In Vivo Pharmacokinetics and Target Engagement

This compound exhibited good oral bioavailability and brain penetration in rats, making it suitable for in vivo behavioral studies. Crucially, in vivo target engagement was confirmed using a TRPM8-specific behavioral model.

| Parameter | Value | Species |

| Pharmacokinetics | ||

| Oral Bioavailability (F po) | > 40 % | Rat |

| Plasma Clearance | 0.47 L/h/kg | Rat |

| Brain to Plasma Ratio | 0.8–1.5 | Rat |

| Target Engagement | ||

| Icilin-induced Wet-Dog Shakes (WDS) | Significant blockade at 10 mg/kg p.o. | Rat |

| Cold-Pressor Test (CPT) | Significant blockade of cold-induced blood pressure increase | Rat |

Efficacy in Preclinical Models of Nociception

Despite its potent TRPM8 antagonism and confirmed target engagement in vivo, this compound failed to demonstrate significant efficacy in two standard preclinical models of inflammatory and neuropathic pain.

Inflammatory Pain Model

In the Complete Freund's Adjuvant (CFA) model of inflammatory mechanical hypersensitivity, this compound did not produce a significant therapeutic effect at doses up to 100 mg/kg. This suggests that TRPM8 antagonism may not be a viable strategy for mitigating mechanical pain associated with inflammation.

Neuropathic Pain Model

Similarly, in the Spared Nerve Ligation (SNL) model of neuropathic tactile allodynia, this compound was ineffective at doses up to 100 mg/kg. The lack of efficacy was observed even at plasma unbound concentrations exceeding 21-fold of the IC90 concentration required for effect in the TRPM8-specific WDS model.

Ex Vivo Nerve Preparation

In a skin-nerve preparation, this compound was shown to block menthol-induced action potentials in C fibers. However, it did not affect the mechanical activation of these fibers, which is consistent with the lack of efficacy in models of mechanical hypersensitivity.

| Preclinical Model | Endpoint | This compound Efficacy | Dose |

| Inflammatory Pain | |||

| CFA-induced Mechanical Hypersensitivity | Mechanical withdrawal threshold | No significant effect | Up to 100 mg/kg |

| Neuropathic Pain | |||

| SNL-induced Tactile Allodynia | Mechanical withdrawal threshold | No significant effect | Up to 100 mg/kg |

| Ex Vivo | |||

| Skin-Nerve Preparation | Menthol-induced C fiber firing | Blocked | Not specified |

| Skin-Nerve Preparation | Mechanically-induced C fiber firing | No effect | Not specified |

Detailed Experimental Protocols

CFA-Induced Inflammatory Mechanical Hypersensitivity

This model induces a persistent inflammatory state, leading to heightened sensitivity to mechanical stimuli.

-

Animals: Male Sprague-Dawley rats were used.

-

Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw induces a localized and persistent inflammation. This leads to swelling and hypersensitivity to mechanical stimuli.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and after CFA injection and subsequent drug treatment.

-

Treatment: this compound or vehicle was administered orally at various doses.

-

Outcome Measure: The primary outcome is the reversal of CFA-induced reduction in paw withdrawal threshold.

Spared Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model creates a state of neuropathic pain by partially injuring the sciatic nerve.

-

Animals: Male Sprague-Dawley rats were used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial) are exposed. The common peroneal and tibial nerves are tightly ligated and transected, leaving the sural nerve intact.

-

Behavioral Testing: Tactile allodynia is measured on the lateral plantar surface of the operated paw (the territory of the intact sural nerve) using von Frey filaments.

-

Treatment: this compound or vehicle was administered orally at various doses after the development of stable allodynia.

-

Outcome Measure: The primary outcome is the reversal of the SNL-induced decrease in paw withdrawal threshold.

Icilin-Induced Wet-Dog Shake (WDS) Model for Target Engagement

This model is used to confirm that the drug is hitting its intended target (TRPM8) in a living animal.

-

Animals: Rats were used.

-

Procedure: Animals are pre-treated with this compound or vehicle. After a suitable absorption period, they are challenged with an intraperitoneal (i.p.) injection of icilin, a potent TRPM8 agonist.

-

Behavioral Measure: Icilin administration induces a characteristic and quantifiable behavior known as "wet-dog shakes" (WDS). The number of WDS is counted over a specific time period.

-

Outcome Measure: A reduction in the number of icilin-induced WDS in the this compound-treated group compared to the vehicle group indicates successful in vivo antagonism of the TRPM8 channel.

Conclusion and Future Directions

The preclinical data for this compound present a nuanced picture of the role of TRPM8 in nociception. While this compound is a potent and selective TRPM8 antagonist with excellent drug-like properties and confirmed in vivo target engagement, it failed to produce a significant analgesic effect in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia.

This lack of efficacy raises several possibilities:

-

TRPM8 may not play a significant role in mediating the mechanical hypersensitivity characteristic of these specific preclinical pain models.

-

A higher degree of TRPM8 target coverage than that achieved in the studies might be necessary to observe an analgesic effect.

-

The role of TRPM8 in pain may be more complex, potentially involving cooling-induced analgesia rather than direct pro-nociceptive signaling in these states.

The findings with this compound underscore the importance of robust preclinical evaluation and highlight the complexities of translating a molecular target into therapeutic efficacy. While the potential for TRPM8 antagonists as a treatment for migraine remains to be determined, the data on this compound suggest that targeting TRPM8 may not be a fruitful approach for the broad treatment of inflammatory and neuropathic pain, at least for the mechanical components of these conditions. Future research could explore the role of TRPM8 antagonists in other pain modalities, such as cold allodynia, or in different pain conditions to fully elucidate the therapeutic potential of this target.

References

Understanding AMG2850's structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of AMG2850

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and is activated by cooling agents like menthol and icilin.[1][3][4] Its involvement in pain and migraine pathways has made it an attractive target for the development of novel analgesics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its pharmacological properties, and the experimental methodologies used in its characterization.

Core Compound: this compound

Chemical Structure: (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related TRPM8 antagonists developed by Amgen.

Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists

| Compound | Rat TRPM8 IC50 (nM) vs. Menthol | Rat TRPM8 IC50 (nM) vs. Cold | Rat TRPM8 IC90 (nM) vs. Icilin | Selectivity vs. TRPV1 & TRPA1 |

| This compound | 7.3 | 150 | 204 ± 28 | >100-fold |

| AMG0635 | 35 | 210 | Not Reported | Not Reported |

| AMG8788 | 11 | 110 | Not Reported | Not Reported |

| AMG9678 | 2.5 | 40 | Not Reported | Not Reported |

Data for AMG0635, AMG8788, and AMG9678 are from Gavva et al., 2012.

Table 2: Pharmacokinetic and In Vivo Efficacy of this compound in Rats

| Parameter | Value |

| Oral Bioavailability (F po) | > 40% |

| Plasma Clearance | 0.47 L/h/kg |

| In Vivo Target Coverage (Icilin-induced WDS) | Full prevention at 10 mg/kg p.o. |

| Unbound Mean In Vivo IC90 (WDS model) | 99 nM |

| Efficacy in Pain Models | No significant effect in inflammatory or neuropathic pain models up to 100 mg/kg |

WDS: Wet-Dog Shakes

Structure-Activity Relationship (SAR) Insights

While a detailed medicinal chemistry campaign for the dihydro-1,7-naphthyridine series has not been published, analysis of related compounds from Amgen reveals key structural features for potent TRPM8 antagonism. The general scaffold consists of a central dihydroisoquinoline or dihydronaphthyridine core.

dot

Caption: Key structural components for TRPM8 antagonism.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are summarized below based on published methodologies for TRPM8 antagonists.

In Vitro TRPM8 Antagonism Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a TRPM8 agonist (e.g., menthol or icilin) in cells expressing the TRPM8 channel.

dot

Caption: Workflow for the in vitro calcium flux assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the rat or human TRPM8 channel are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound or vehicle control for a defined period.

-

Agonist Stimulation: A TRPM8 agonist, such as menthol or icilin, is added to the cells to stimulate calcium influx through the TRPM8 channels.

-

Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence of the dye using a plate reader.

-

Data Analysis: The concentration-response curves are generated to calculate the IC50 value of the antagonist.

In Vivo Target Engagement: Icilin-Induced Wet-Dog Shake (WDS) Model

This in vivo model is used to assess the target engagement and efficacy of TRPM8 antagonists. Administration of the TRPM8 agonist icilin induces a characteristic shaking behavior in rodents, which can be blocked by a TRPM8 antagonist.

dot

References

- 1. This compound, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

AMG2850 In Vivo Experimental Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG2850 is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in various preclinical rodent models. The provided methodologies are intended to guide researchers in assessing the compound's target engagement, efficacy in pain models, and potential liabilities. All quantitative data from cited studies are summarized, and key experimental workflows and signaling pathways are visualized.

Introduction

TRPM8 is a non-selective cation channel recognized as a principal sensor of cold temperatures and cooling agents like menthol and icilin.[3][4][5] Its expression in sensory neurons, particularly in the dorsal root and trigeminal ganglia, has implicated it as a potential therapeutic target for pain and migraine. This compound has been developed as a tool to probe the therapeutic potential of TRPM8 antagonism. It is characterized by its high selectivity and oral bioavailability. In vitro studies have demonstrated its potency at the rat TRPM8 channel. The following protocols describe key in vivo experiments to assess the pharmacological properties of this compound.

Data Presentation

Table 1: In Vitro and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| In Vitro Potency (IC90) | 204 ± 28 nM | Rat | |

| Oral Bioavailability (F po) | > 40% | Rat | |